(3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate
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Overview
Description
(3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate is a complex organic compound that combines a steroidal backbone with a chromenyl moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate typically involves the esterification of (3beta)-cholest-5-en-3-ol with [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
(3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the parent alcohol and acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) for hydrolysis.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: (3beta)-cholest-5-en-3-ol and [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid.
Scientific Research Applications
(3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular diseases.
Mechanism of Action
The mechanism of action of (3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate the MAPK-mTOR pathway, leading to effects on cell proliferation, apoptosis, and autophagy.
Comparison with Similar Compounds
Similar Compounds
Baicalin: A flavonoid with similar anti-inflammatory and antioxidant properties.
Wogonoside: Another flavonoid glycoside with anti-cancer and anti-inflammatory activities.
Ethyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate: A structurally similar compound with comparable biological activities.
Uniqueness
(3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate is unique due to its combination of a steroidal backbone with a chromenyl moiety, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
Molecular Formula |
C44H56O6 |
---|---|
Molecular Weight |
680.9 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C44H56O6/c1-27(2)10-9-11-28(3)34-16-17-35-33-15-14-30-22-31(18-20-43(30,4)36(33)19-21-44(34,35)5)49-41(47)26-48-32-23-37(45)42-38(46)25-39(50-40(42)24-32)29-12-7-6-8-13-29/h6-8,12-14,23-25,27-28,31,33-36,45H,9-11,15-22,26H2,1-5H3/t28-,31+,33+,34-,35+,36+,43+,44-/m1/s1 |
InChI Key |
WXIZXILJEQMMHV-PTRTWQFRSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)COC5=CC(=C6C(=C5)OC(=CC6=O)C7=CC=CC=C7)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)COC5=CC(=C6C(=C5)OC(=CC6=O)C7=CC=CC=C7)O)C)C |
Origin of Product |
United States |
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